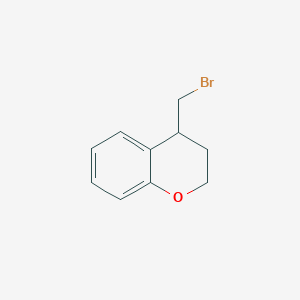

4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran

Vue d'ensemble

Description

4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s interaction with its targets involves a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is used in chemical reactions, suggesting that it may have properties that allow it to be readily prepared and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Activité Biologique

4-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran is a compound belonging to the benzopyran family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.1 g/mol. Its structure features a bromomethyl group attached to a dihydrobenzopyran ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds within the benzopyran class exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran have shown effectiveness against various bacterial strains and fungi.

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 75% at 50 μg/mL |

| This compound | Escherichia coli | 60% at 50 μg/mL |

| This compound | Candida albicans | 70% at 50 μg/mL |

The above table summarizes the antimicrobial efficacy of the compound against selected pathogens. The presence of the bromomethyl group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzopyran derivatives. For instance, hybrid compounds derived from benzopyran frameworks have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of benzopyran derivatives:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HEK-293 (normal cells).

- IC50 Values : The IC50 values for selected derivatives were in the range of 5.2–22.2 μM against MDA-MB-231 cells while showing minimal cytotoxicity towards HEK-293 cells (IC50 > 100 μM) .

This selectivity suggests that modifications to the benzopyran structure can lead to compounds that effectively target cancer cells while sparing normal cells.

Pharmacological Properties

The pharmacological profile of this compound includes myorelaxant activity. In studies conducted on rat uterine smooth muscle:

- Compounds containing a bromine atom at the 6-position demonstrated strong myorelaxant effects without significant impact on insulin secretion or vascular myogenic activity .

This indicates potential applications in treating conditions involving smooth muscle contractions.

Structure-Activity Relationship (SAR)

The biological activity of benzopyrans can be significantly influenced by their structural modifications. The following points summarize key findings:

- Bromination : The introduction of bromine enhances antimicrobial and anticancer activities.

- Substituents : Electron-donating groups like methyl or methoxy increase potency against certain cancer cell lines.

- Hybridization : Combining benzopyrans with other pharmacophores can yield compounds with enhanced selectivity and efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry

- Therapeutic Potential : Research indicates that compounds within the benzopyran class exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that derivatives of benzopyrans can modulate biological pathways relevant to cancer treatment and inflammatory diseases .

- Synthesis of Bioactive Molecules : 4-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran serves as a precursor in synthesizing other bioactive compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups that enhance biological activity .

Biological Research

- Enzyme Interaction Studies : The compound's structural similarity to natural benzopyrans makes it an ideal candidate for studying enzyme interactions and receptor binding. This has implications for drug design, particularly in targeting specific biological pathways.

- Antimicrobial Activity : Some derivatives of benzopyrans have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. For example, certain analogues have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Industrial Applications

- Agrochemicals : The compound is also explored in the synthesis of agrochemicals, where its ability to act as an intermediate can lead to the development of new pesticides or herbicides with enhanced efficacy .

- Material Science : In materials science, this compound can be used in developing new materials with specific properties tailored for industrial applications.

Case Studies

Propriétés

IUPAC Name |

4-(bromomethyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEDWUMFEUIUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.